2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position, and an imidazolidine ring substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be carried out under acidic conditions, which promote the intramolecular cyclization to form the imidazolidine ring . The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of supported acidic ionic liquids as catalysts has been explored to enhance the efficiency of the cyclization process . These catalysts can be easily recovered and reused, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives under acidic conditions.
Reduction: The imidazolidine ring can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic function . The furan ring and imidazolidine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 5-(Aminomethyl)-2-furanmethanol
- (E)-4-chloro-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol
Uniqueness
2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine is unique due to its specific combination of a furan ring and an imidazolidine ring with phenyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFPGQNSBLOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.